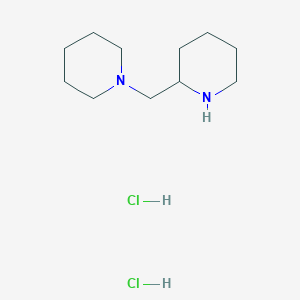

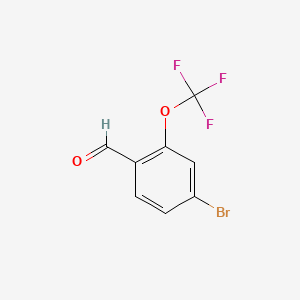

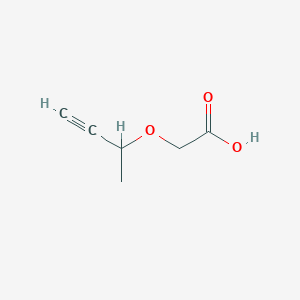

![molecular formula C10H9ClN2O2 B1342628 Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-17-5](/img/structure/B1342628.png)

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and studied for various applications, including as intermediates for pharmaceuticals and pesticides, as well as for their anti-viral, anti-inflammatory, and fluorescent properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions starting from various substrates. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized from brominated precursors and evaluated for their anti-HBV activity . Another related compound, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, was synthesized using 2,3-dichloropyridine, hydrazinolysis, and cyclization, achieving a total yield of 43.1% . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through esterification and bromination, with a high yield and purity, indicating a promising route for industrialization .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as density functional theory (DFT) and x-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was optimized using DFT and confirmed by single crystal x-ray diffraction, demonstrating consistency between the calculated and experimental structures . This type of analysis is crucial for understanding the conformation and electronic properties of the molecules, which can influence their biological activity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The Biginelli reaction, for instance, was used to obtain chloroimidazo[2,1-b]thiazol derivatives under green chemistry conditions, reducing reaction time . Additionally, a one-pot synthesis involving β-lactam carbenes and 2-pyridyl isonitriles produced novel imidazo[1,2-a]pyridine derivatives that could act as fluorescent probes for mercury ions . These reactions highlight the versatility and reactivity of the imidazo[1,2-a]pyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. For example, the electrostatic potential and frontier molecular orbitals of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate were investigated using DFT, revealing insights into the compound's physicochemical characteristics . These properties are important for the compound's interaction with biological targets and its overall pharmacokinetic profile.

Applications De Recherche Scientifique

Synthesis and Characterization

A series of novel derivatives synthesized from ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate have been explored for their optical properties. Ge et al. (2014) synthesized derivatives by reacting this compound with ethyl 3-aryl-1H-pyrazole-5-carboxylate, leading to compounds with notable fluorescence spectral characteristics in dichloromethane. These characteristics were found to be less correlated with substituent groups on the pyrazole moiety, demonstrating the versatility of ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate in producing compounds with a range of optical behaviors (Ge et al., 2014).

Advanced Materials Development

In the development of advanced materials, the compound's derivatives have been utilized to construct coordination polymers with varying dimensionalities. Yin et al. (2021) reported on the use of a derivative to create zero-dimensional complexes and one-dimensional coordination polymers, highlighting the impact of solvents and ligand substituent groups on the structural formation. These materials exhibit potential for applications in photoluminescent and magnetic properties, showcasing the adaptability of ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate in materials science (Yin et al., 2021).

Heterocyclic Compound Synthesis

Furthermore, the compound has been instrumental in the synthesis of heterocyclic compounds with potential biological activity. Abe et al. (2010) synthesized spiro compounds from reactions involving ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate, demonstrating its utility in generating novel heterocyclic structures with intriguing NMR spectral behavior in deuteriochloroform (Abe et al., 2010).

Mécanisme D'action

Target of Action

It’s worth noting that imidazo[1,2-b]pyridazine derivatives, which share a similar structure, have been found to exhibit a wide range of biological activities and pharmacological properties .

Mode of Action

The exact mode of action of Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Related compounds have been found to affect a variety of pathways, leading to diverse biological effects .

Result of Action

Related compounds have been found to induce apoptosis and other cellular changes .

Propriétés

IUPAC Name |

ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKVDTDWDYSPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN2C1=NC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

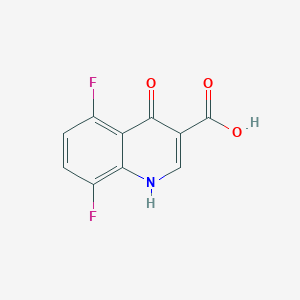

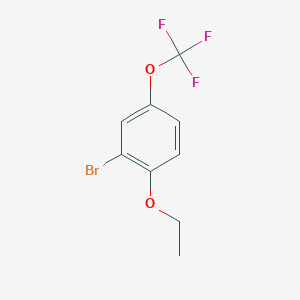

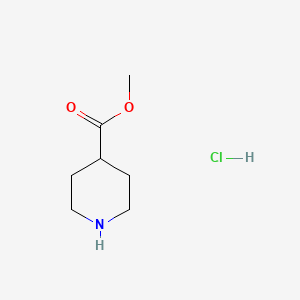

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

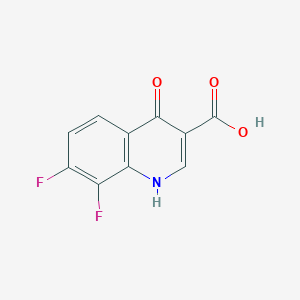

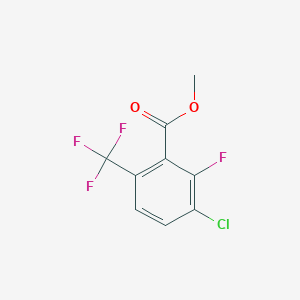

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)